

Application Notes and Protocols for Assessing Downstream Signaling of SOS1 Degradation

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-6

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Introduction

Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of the small GTPase RAS.[1][2] [3] This activation initiates the canonical RAS/RAF/MEK/ERK (MAPK) signaling cascade, a pathway that governs a multitude of cellular processes including proliferation, differentiation, migration, and apoptosis.[2][3] Given its central role in these pathways, aberrant SOS1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.

Targeted degradation of SOS1, often achieved through technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising strategy to downregulate MAPK signaling. [4][5][6] This approach offers a sustained inhibition of the pathway, providing a potential advantage over small molecule inhibitors.[4][5][6] Assessing the downstream consequences of SOS1 degradation is crucial for validating the efficacy of such therapeutic strategies. This document provides detailed protocols and data presentation guidelines for evaluating the key downstream signaling events following SOS1 degradation, with a focus on RAS activation and ERK phosphorylation.

Key Downstream Signaling Events Following SOS1 Degradation



The primary consequence of SOS1 degradation is the suppression of the MAPK signaling pathway. This can be quantitatively measured by assessing two key downstream events:

- Reduction in GTP-bound RAS: SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation.[1][2] Degradation of SOS1 is expected to decrease the levels of active, GTP-bound RAS.
- Decreased Phosphorylation of ERK: As a central downstream effector of the MAPK pathway, the phosphorylation of ERK1/2 (p-ERK) is a reliable biomarker of pathway activation.[4][7] A reduction in p-ERK levels is a direct indicator of successful SOS1-mediated pathway inhibition.

Data Presentation: Summarized Quantitative Data

The following tables summarize quantitative data from representative studies on the effects of SOS1 degradation or inhibition on downstream signaling.

Table 1: Effect of SOS1 Degraders on SOS1 Protein Levels and ERK Phosphorylation

Compound/ Treatment	Cell Line	Concentrati on	SOS1 Degradatio n (%)	p-ERK Inhibition (%)	Reference
PROTAC SIAIS562055	NCI-H358	1,000 nmol/L	Sustained	Moderate	[4][5][6]
PROTAC P7	SW620	1 μΜ	64% (at 6 hours)	Not specified	[8]
PROTAC P7	SW620	1 μΜ	Up to 92%	Not specified	[8][9]
PROTAC UBX-144	NCI-H358	Sub- nanomolar DC50	>50% within 2 hours	Not specified	[10]
SOS1 Inhibitor 23	K-562	Not specified	Not Applicable	Efficiently inhibited	[7]
SOS1 Inhibitor 23	Calu-1	Not specified	Not Applicable	~50%	[7]



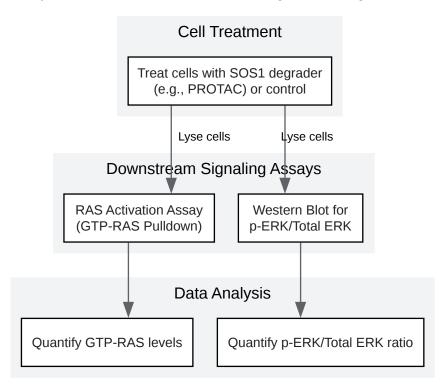
Table 2: Impact of SOS1 Mutants on RAS-GTP Levels and Downstream Kinase Phosphorylation

SOS1 Status	Cell Line	RAS-GTP Levels	p-MEK Levels	p-ERK Levels	Reference
SOS1 N233Y Mutant	Engineered cells	Higher vs. WT	Higher vs. WT	Higher vs. WT	[11]
Wild-Type SOS1	Engineered cells	Baseline	Baseline	Baseline	[11]

Experimental Workflows and Logical Relationships



Experimental Workflow for Assessing SOS1 Degradation





SOS1-Mediated MAPK Signaling Pathway Recruits Therapeutic Intervention SOS1 Degrader (e.g., PROTAC) Induces Degradation Binds Activates (GEF activity) RAS-GDP (Inactive) RAS-GTP (Active) Activates Phosphorylates Phosphorylates p-ERK Regulates Cellular Responses

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